molecular formula C6H7BrN2O2S B183437 N-(5-bromopyridin-2-yl)methanesulfonamide CAS No. 89466-22-8

N-(5-bromopyridin-2-yl)methanesulfonamide

Cat. No. B183437
CAS RN: 89466-22-8
M. Wt: 251.1 g/mol
InChI Key: WOYAADKYEDTQCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-bromopyridin-2-yl)methanesulfonamide (NBPMS) is a synthetic organic compound and a derivative of sulfonamide, a type of sulfonated aromatic compound. It is used in a variety of scientific research applications, including inorganic and organic synthesis, medicinal chemistry, and biochemistry. NBPMS has been shown to have a variety of biochemical and physiological effects, as well as advantages and limitations when used in laboratory experiments.

Scientific Research Applications

Bromination in Organic Synthesis

The bromination of trifluoro-N-(prop-2-yn-1-yl)methanesulfonamide, a compound related to N-(5-bromopyridin-2-yl)methanesulfonamide, results in the formation of various dibromopropenyl derivatives. This reaction is indicative of the potential applications of such sulfonamides in organic synthesis, particularly in the formation of complex brominated structures (Shainyan, Ushakova, & Danilevich, 2015).

Synthesis of Novel Bromo Substituted Pyridyl Compounds

A study on the synthesis of 5,5′-dibromo-2,2′-dipyridyl disulfide and derivatives, including compounds analogous to N-(5-bromopyridin-2-yl)methanesulfonamide, showcases the utility of such compounds in synthesizing novel bromo substituted pyridyl compounds. These compounds have applications in various fields of chemistry due to their unique structural and electronic properties (Bhasin, Kumar, Mehta, Raghavaiah, Jacob, & Klapötke, 2009).

Application in Sulfonamide Synthesis

The compound is a potential candidate in the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides. The utility of sulfonamides in pharmaceuticals and material science makes this an area of significant interest (Han, 2010).

Sulfonamide Structural Studies

Studies on the structure of related sulfonamides, such as trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, indicate the importance of sulfonamides in understanding molecular self-association and conformations. This knowledge is crucial in the development of new materials and pharmaceuticals (Sterkhova, Moskalik, & Shainyan, 2014).

Metal Mediated Inhibition Studies

Quinolinyl sulfonamides, similar in structure to N-(5-bromopyridin-2-yl)methanesulfonamide, have been identified as potent inhibitors in metal-mediated biological processes. These studies demonstrate the potential biomedical applications of such compounds (Huang, Xie, Ma, Hanzlik, & Ye, 2006).

properties

IUPAC Name

N-(5-bromopyridin-2-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2S/c1-12(10,11)9-6-3-2-5(7)4-8-6/h2-4H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYAADKYEDTQCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355081
Record name N-(5-bromo-2-pyridinyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromopyridin-2-yl)methanesulfonamide

CAS RN

89466-22-8
Record name N-(5-bromo-2-pyridinyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-bromopyridin-2-yl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(5-bromopyridin-2-yl)methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(5-bromopyridin-2-yl)methanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(5-bromopyridin-2-yl)methanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(5-bromopyridin-2-yl)methanesulfonamide
Reactant of Route 6
N-(5-bromopyridin-2-yl)methanesulfonamide

Citations

For This Compound
2
Citations
X Pan, N Liu, Q Zhang, K Wang, Y Li, YY Shan… - Bioorganic & Medicinal …, 2021 - Elsevier
Despite the success of imatinib in CML therapy through Bcr-Abl inhibition, acquired drug resistance occurs over time in patients. In particular, the resistance caused by T315I mutation …
Number of citations: 6 www.sciencedirect.com
X Pan, J Dong, Y Shi, R Shao, F Wei, J Wang… - Organic & biomolecular …, 2015 - pubs.rsc.org
Forty-two compounds (series 8, 9 and 10) incorporated with diacylated piperazine have been synthesized and evaluated as novel Bcr-Abl inhibitors based on ‘six-atom linker’. Five of …
Number of citations: 15 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.